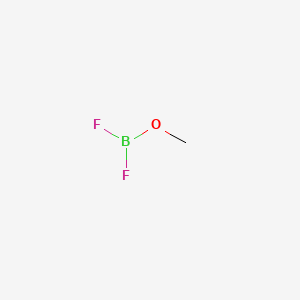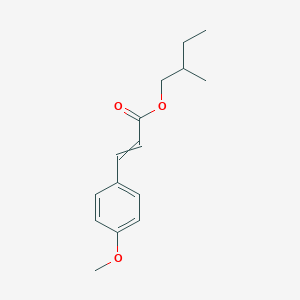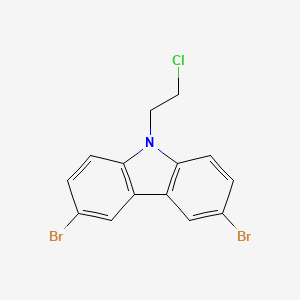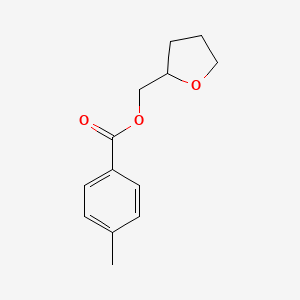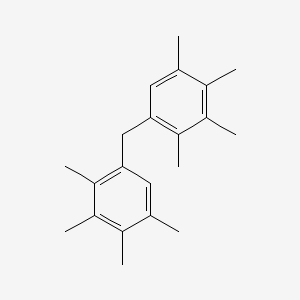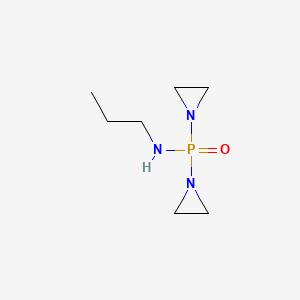
Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- is a chemical compound with the molecular formula C7H15N3OP It is characterized by the presence of aziridine rings attached to a phosphinic amide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- typically involves the reaction of aziridine with a phosphinic amide precursor. One common method involves the reaction of aziridine with a phosphinic chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphinic acid derivatives, phosphine derivatives, and various substituted aziridine compounds.
Aplicaciones Científicas De Investigación
Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of aziridine-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphinic amide, P,P-bis(1-aziridinyl)-N-phenyl-
- Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-6-methyl-2-pyrimidinyl)-
- Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-methyl-2-pyrimidinyl)-
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
2275-81-2 |
|---|---|
Fórmula molecular |
C7H16N3OP |
Peso molecular |
189.20 g/mol |
Nombre IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]propan-1-amine |
InChI |
InChI=1S/C7H16N3OP/c1-2-3-8-12(11,9-4-5-9)10-6-7-10/h2-7H2,1H3,(H,8,11) |
Clave InChI |
RJINYDJYHIWLRL-UHFFFAOYSA-N |
SMILES canónico |
CCCNP(=O)(N1CC1)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)


![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)

